molecular formula C15H17NO3 B12550833 1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one CAS No. 183308-24-9

1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one

Katalognummer: B12550833
CAS-Nummer: 183308-24-9
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: YJJHOBZCKAYDSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxy Groups: Hydroxylation reactions are employed to introduce the hydroxy groups at the 1 and 4 positions.

    Alkylation and Phenylpropyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylpropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Dihydroxy-6-methyl-3-(1-phenylethyl)pyridin-2(1H)-one
  • 1,4-Dihydroxy-6-methyl-3-(1-phenylbutyl)pyridin-2(1H)-one

Uniqueness

1,4-Dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

183308-24-9

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

1,4-dihydroxy-6-methyl-3-(1-phenylpropyl)pyridin-2-one

InChI

InChI=1S/C15H17NO3/c1-3-12(11-7-5-4-6-8-11)14-13(17)9-10(2)16(19)15(14)18/h4-9,12,17,19H,3H2,1-2H3

InChI-Schlüssel

YJJHOBZCKAYDSZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)C2=C(C=C(N(C2=O)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.